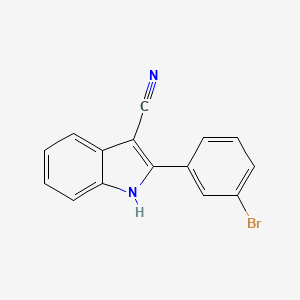

2-(3-Bromophenyl)-1H-indole-3-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H9BrN2 |

|---|---|

Molecular Weight |

297.15 g/mol |

IUPAC Name |

2-(3-bromophenyl)-1H-indole-3-carbonitrile |

InChI |

InChI=1S/C15H9BrN2/c16-11-5-3-4-10(8-11)15-13(9-17)12-6-1-2-7-14(12)18-15/h1-8,18H |

InChI Key |

MQZLUFYXJDMTQV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=CC(=CC=C3)Br)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Aryl 1h Indole 3 Carbonitrile Architectures

General Strategies for Indole (B1671886) Nucleus Construction

The formation of the indole core is a cornerstone of heterocyclic chemistry, with numerous methods developed to accommodate a wide array of functional groups and substitution patterns. These strategies can be broadly categorized into cyclizations of pre-formed benzene (B151609) derivatives, each offering distinct advantages in terms of starting material availability, regioselectivity, and reaction conditions.

Fischer Indole Synthesis and Mechanistic Variants

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most versatile and widely used methods for indole ring formation. prepchem.comarxada.comgoogle.com The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. prepchem.comgoogle.com

The mechanism proceeds through several key steps: the phenylhydrazone isomerizes to its enamine tautomer, which then undergoes a prepchem.comprepchem.com-sigmatropic rearrangement (a variation of the Claisen rearrangement) to break the N-N bond and form a new C-C bond. prepchem.comgoogle.com The resulting di-imine intermediate aromatizes, followed by an intramolecular cyclization to form an aminoindoline intermediate. Finally, the elimination of ammonia (B1221849) yields the aromatic indole ring. prepchem.com A variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) can be employed to catalyze the reaction. prepchem.com

For the specific synthesis of 2-(3-Bromophenyl)-1H-indole-3-carbonitrile, the Fischer methodology would require the reaction of (3-bromophenyl)hydrazine (B1328922) with a suitable carbonyl compound, such as 2-formyl-2-phenylacetonitrile or a protected precursor. The choice of the carbonyl component is critical to install the required cyano group at the C3 position and the 3-bromophenyl group at the C2 position.

A significant modern adaptation is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones. prepchem.com This variant supports the intermediacy of hydrazones in the classical Fischer synthesis and expands the scope of the reaction. prepchem.com

| Catalyst Type | Examples | Typical Conditions |

|---|---|---|

| Brønsted Acids | HCl, H₂SO₄, PPA, p-TsOH | Heating in solvent |

| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃ | Heating, often neat or in high-boiling solvents |

| Palladium Catalysts (Buchwald Mod.) | Pd(OAc)₂ with ligands | Cross-coupling of aryl halides and hydrazones |

Reissert Indole Synthesis and Applications

The Reissert indole synthesis provides an alternative route to the indole nucleus, starting from an o-nitrotoluene derivative. chemicalbook.com The classical sequence involves two main steps. chemicalbook.com First, the o-nitrotoluene undergoes a base-catalyzed condensation with diethyl oxalate (B1200264) to form an ethyl o-nitrophenylpyruvate. chemicalbook.com The subsequent step is a reductive cyclization of this pyruvate (B1213749) intermediate, typically using zinc in acetic acid, which reduces the nitro group to an amine that spontaneously cyclizes to yield an indole-2-carboxylic acid. chemicalbook.com This acid can then be decarboxylated upon heating to afford the parent indole. chemicalbook.com

To apply the Reissert synthesis to this compound, one would need to start with a significantly more complex precursor, such as a derivative of 2-(3-bromobenzoyl)-1-(2-nitrophenyl)acetonitrile. The reductive cyclization would then be expected to form the indole ring. However, the Reissert method is more traditionally suited for the synthesis of indoles with substitution primarily on the benzene ring and is less direct for installing complex aryl and cyano groups at the 2- and 3-positions, respectively.

Metal-Catalyzed Cyclization and Cross-Coupling Reactions for Indole Formation

Modern synthetic chemistry has increasingly relied on transition metal catalysis to construct complex heterocyclic systems with high efficiency and selectivity. Both palladium and copper have proven to be exceptionally versatile in forging the C-N and C-C bonds necessary for indole ring formation.

Palladium catalysis offers a powerful toolkit for indole synthesis, often proceeding under milder conditions than classical methods. Notable strategies include the Larock indole synthesis, which involves the palladium-catalyzed annulation of o-haloanilines with alkynes. Other powerful methods involve intramolecular C-H activation or cross-coupling reactions to construct the pyrrole (B145914) ring.

For synthesizing 2-aryl-3-cyanoindoles, a relevant palladium-catalyzed approach involves the coupling of o-alkynylanilines with aryl halides, followed by cyclization. A potential pathway to this compound could involve the Sonogashira cross-coupling of an N-protected o-iodoaniline with a terminal alkyne, followed by an electrophilic cyclization. researchgate.netnih.gov For example, the reaction of N,N-dimethyl-2-iodoaniline with (3-bromophenyl)acetylene would yield an intermediate that, upon treatment with an electrophile like iodine, could cyclize to form a 3-iodoindole, which could then be further functionalized. researchgate.net

Another advanced palladium-catalyzed method is the direct acylation of free (N-H) indoles with nitriles, which could potentially be used to introduce the cyano group at a later stage of the synthesis. google.com

| Reaction Name/Type | Key Reactants | Catalyst System Example |

|---|---|---|

| Larock Indole Synthesis | o-Haloaniline, Alkyne | Pd(OAc)₂, PPh₃ |

| Sonogashira Coupling/Cyclization | o-Iodoaniline, Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI |

| Intramolecular C-H Activation | N-Aryl Enamines | Pd(OAc)₂, Cu(OAc)₂ |

Copper-catalyzed reactions, particularly Ullmann-type couplings, represent a classical yet continually evolving strategy for C-N and C-O bond formation. orgsyn.org These methods are often more cost-effective than their palladium-catalyzed counterparts. The traditional Ullmann condensation requires harsh conditions (high temperatures and stoichiometric copper), but modern variations utilize catalytic amounts of copper with various ligands, allowing the reactions to proceed under milder conditions. orgsyn.org

A powerful copper-catalyzed, one-pot tandem reaction involves an Ullmann-type C-N bond formation followed by an intramolecular cross-dehydrogenative coupling (CDC) to synthesize multisubstituted indoles from aryl iodides and enamines. arxada.com Another strategy involves the copper(II)-catalyzed sequential Chan–Lam N-arylation and CDC reactions starting from arylboronic acids. nih.gov

A plausible copper-catalyzed route to the target compound could involve the reaction of an o-haloaniline with a β-keto nitrile bearing the 3-bromophenyl group. A tandem copper-catalyzed C-N bond formation followed by an intramolecular cyclization and dehydration would yield the desired 2-aryl-1H-indole-3-carbonitrile architecture.

Transition Metal-Free Amination and Cyclization Routes

In the pursuit of more sustainable and economical synthetic methods, transition-metal-free reactions have gained significant attention. These routes often rely on the use of strong bases or unique reagents to facilitate cyclization.

A prominent strategy for synthesizing 2-aryl-3-cyanoindoles involves the base-mediated intramolecular cyclization of α-(o-aminophenyl)arylacetonitriles. This approach is a variation of the Thorpe-Ziegler reaction, which is the intramolecular version of the Thorpe reaction, a self-condensation of nitriles. The reaction is typically promoted by a strong base such as sodium ethoxide, potassium tert-butoxide (KOtBu), or sodium hydride (NaH).

A specific and plausible pathway for the synthesis of this compound via this method would proceed as follows:

Intermediate Synthesis: The key intermediate, α-(2-aminophenyl)-3-bromophenylacetonitrile, can be prepared by the reaction of 2-aminobenzyl cyanide with 3-bromobenzoyl chloride followed by reduction, or more directly, through the nucleophilic substitution of 2-aminobenzyl chloride with 3-bromophenylacetonitrile.

Cyclization: The α-(2-aminophenyl)-3-bromophenylacetonitrile intermediate possesses both the nucleophilic amino group and the electrophilic nitrile group in a suitable arrangement for intramolecular cyclization. Treatment with a strong base like sodium ethoxide would deprotonate the carbon alpha to the nitrile. The resulting carbanion would then attack the amino group's nitrogen is not correct, the mechanism involves the formation of an imine after initial condensation. A more likely pathway involves the cyclization of an appropriately substituted o-aminoarylacetonitrile. For instance, the reaction of 2-aminobenzonitrile (B23959) with 3-bromophenacyl bromide would form an intermediate that can be cyclized under basic conditions. The base facilitates an intramolecular nucleophilic attack of the carbanion (formed alpha to the nitrile) onto the aromatic ring, followed by elimination, to construct the indole nucleus in a process that is mechanistically related to the Thorpe-Ziegler cyclization.

This metal-free approach offers the advantage of avoiding potentially toxic and expensive metal catalysts, aligning with the principles of green chemistry.

C-H Activation Strategies for Indole Synthesis

Transition metal-catalyzed C-H activation has become a powerful tool for the formation of carbon-carbon bonds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov In the context of indole synthesis, C-H activation can be applied to functionalize the indole core at various positions.

While functionalization of the five-membered ring at the C2 and C3 positions is common, regioselective functionalization of the six-membered carbocyclic ring (at positions C4, C5, C6, or C7) is more challenging due to the similar reactivity of these C-H bonds. nih.gov However, strategies using directing groups have enabled site-selective arylations. For instance, a pivaloyl directing group on the indole nitrogen can facilitate palladium-catalyzed C4-arylation with aryl iodides. nih.gov Similarly, cobalt(III)-catalyzed C-2 functionalization of indoles has been achieved using a pyrimidinyl directing group, showcasing high selectivity even in the presence of the highly reactive C-3 position. acs.org A rhodium(III)-catalyzed C-H activation of 2-aryl-3H-indoles has also been developed for synthesizing 4-heteroaryl pyrazoles. nih.gov These methods highlight the potential of directed C-H functionalization to construct complex indole derivatives, which could be adapted for the synthesis of 2-(3-Bromophenyl)-1H-indole.

Table 1: Examples of C-H Activation Strategies for Indole Functionalization

| Catalyst System | Directing Group | Position Functionalized | Reactant | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / Ag₂O | Pivaloyl | C4 | Aryl iodide | nih.gov |

| Co(III) / Pyrimidinyl | Pyrimidinyl | C2 | Maleimides | acs.org |

| Rh(III) | N/A | C-H of aryl group | Diazopyrazolones | nih.gov |

Targeted Synthesis of 3-Cyanoindole (B1215734) Derivatives

The introduction of a cyano group at the C3 position of the indole ring is a key step in synthesizing the target molecule. This can be achieved through various methods, including direct cyanation of an indole precursor or by incorporating the nitrile functionality during the ring's construction.

Direct C3-Cyanation Methodologies

Direct C3-cyanation involves the regioselective introduction of a nitrile group onto a pre-formed 2-aryl-1H-indole.

Copper catalysts are frequently employed for the direct C3-cyanation of indoles due to their efficiency and functional group tolerance. rsc.org Various cyanide sources can be used in these reactions. One method utilizes benzyl (B1604629) cyanide as the cyanide source with copper(I) iodide as the catalyst in an open-to-air system, allowing for the smooth cyanation of a wide range of indoles. nih.govfigshare.com

Another approach uses a combination of an amine (like TMEDA) and an ammonium (B1175870) salt, where an iminium ion intermediate is formed, which then reacts to form the nitrile. rsc.org This copper-promoted reaction uses molecular oxygen as a clean oxidant. rsc.org A similar "Pd-free" method involves copper-mediated cyanation using ammonium iodide and dimethylformamide (DMF) as the combined source for the cyano group. nih.gov Mechanistic studies suggest this reaction proceeds via an initial electrophilic iodination at C3, followed by the copper-mediated cyanation. nih.gov

Table 2: Copper-Mediated C3-Cyanation of Indoles

| Copper Catalyst | Cyanide Source | Oxidant/Additives | Key Features | Reference(s) |

|---|---|---|---|---|

| CuI | Benzyl Cyanide | Open-to-air | Direct, regioselective cyanation. | nih.govfigshare.comresearchgate.net |

| Copper-promoted | TMEDA / Ammonium | O₂ | Facile and safe procedure, forms aldehyde intermediate. | rsc.org |

Imidoyl chlorides are reactive compounds with the general structure RC(NR')Cl. wikipedia.org They are typically synthesized from monosubstituted amides by treatment with reagents like phosgene (B1210022) or thionyl chloride. wikipedia.org Their reactivity makes them useful intermediates in various synthetic procedures, including the synthesis of imidazoles via the cycloaddition of nitrile ylides to their imidoyl chloride precursors. rsc.org

While a specific imidoyl chloride-mediated one-pot cascade for this compound is not detailed in the provided sources, the general principle can be applied. A plausible route would involve the formation of an imidoyl chloride which then undergoes a base-catalyzed 1,3-dehydrochlorination to generate a nitrile ylide intermediate. This highly reactive intermediate could then participate in a cycloaddition or other cascade reactions to build the desired indole structure. The synthesis of imidoyl chlorides from amides using reagents like phosphorus pentachloride is a well-established method. researchgate.net

Given the high toxicity of many cyanide reagents, developing cyanide-free synthetic routes is a significant goal in green chemistry. rsc.org Several strategies have emerged to address this.

One notable method is the palladium-catalyzed direct C3-cyanation of indoles using acetonitrile (B52724) (CH₃CN) as a green and readily available cyanide source. rsc.org This ligand-free approach proceeds via a transition-metal-catalyzed C-CN bond cleavage. Another innovative, cyanide-free method involves a palladium-catalyzed process that converts aryl halides into aryl nitriles via the formation and subsequent cleavage of an isoxazoline (B3343090) intermediate. unipr.itnih.gov A different approach, the van Leusen reaction, uses p-tosylmethyl isocyanide (TosMIC) as a precursor to convert ketones into nitriles, which can be adapted for flow chemistry, enhancing safety and efficiency. rsc.org

Table 3: Comparison of Cyanide-Free Cyanation Methods

| Method | Cyanide Source/Precursor | Catalyst | Key Intermediate | Reference(s) |

|---|---|---|---|---|

| Direct C-H Cyanation | Acetonitrile (CH₃CN) | Palladium (ligand-free) | N/A | rsc.org |

| Isoxazoline Route | Ethyl nitroacetate (B1208598) + Olefin | Palladium | Isoxazoline | unipr.itnih.gov |

Multi-Component Reaction (MCR) Approaches for 2-Aryl-1H-indole-3-carbonitriles

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials, are highly efficient for building molecular complexity. medjchem.comresearchgate.net

A particularly relevant MCR for synthesizing the 2-aryl-1H-indole-3-carbonitrile scaffold is a one-pot cascade reaction involving 2-(2-bromophenyl)acetonitriles, various aldehydes, and aqueous ammonia. nih.govresearchgate.net This process is believed to proceed through an initial aldol-type condensation, followed by a copper-catalyzed amination using ammonia as the nitrogen source, an intramolecular Michael addition, and finally a dehydrogenative aromatization to yield the 3-cyanoindole product. nih.govresearchgate.net By using 3-bromobenzaldehyde (B42254) as the aldehyde component in this reaction, a direct synthesis of this compound could be achieved.

Other MCRs have been developed for synthesizing related indole structures. For example, a one-pot, three-component reaction of indole, malononitrile, and an active aldehyde using a TiO₂ nanocatalyst can produce 2-((1H-Indol-3-yl)(phenyl)methyl)malononitrile derivatives. medjchem.com While this produces a different substitution pattern, it demonstrates the power of MCRs in indole chemistry. researchgate.netrsc.org

Synthesis via Condensation and Cyclization from Precursor Molecules (e.g., (2-bromophenyl)acetonitriles)

The construction of the 2-aryl-1H-indole-3-carbonitrile scaffold can be efficiently achieved through convergent strategies involving condensation and subsequent intramolecular cyclization. A prominent pathway commences with precursors such as substituted (2-aminophenyl)acetonitriles.

One conceptual approach involves the condensation of a (2-aminophenyl)acetonitrile derivative with an appropriate benzaldehyde, in this case, 3-bromobenzaldehyde. This initial reaction forms an α,β-unsaturated nitrile intermediate. Subsequent intramolecular cyclization, often promoted by a base or a transition-metal catalyst, leads to the formation of the indole ring. The final step typically involves an oxidation or aromatization to yield the stable 2-aryl-1H-indole-3-carbonitrile product.

A related and powerful method is the base-promoted intramolecular cyclization of 2-(gem-dibromovinyl)anilines. rsc.org This transition-metal-free approach utilizes a base like cesium carbonate (Cs₂CO₃) to facilitate the cyclization, affording 2-bromoindoles in high yields. rsc.org While this specific example leads to a 2-bromoindole, the underlying principle of base-mediated cyclization of a suitably substituted aniline (B41778) is a cornerstone of indole synthesis.

Another relevant synthetic paradigm is the cascade reaction of ortho-nitro-substituted precursors. For instance, a highly efficient one-pot synthesis of related (E)-2-(3-oxoindolin-2-ylidene)-2-arylacetonitriles proceeds via a base-assisted aldol (B89426) reaction of ortho-nitroacetophenones, followed by hydrocyanation that triggers a reductive cyclization. nih.gov This highlights the utility of cascade reactions initiated from simple precursors to rapidly build molecular complexity.

A general representation of a cyclization approach is detailed in the table below, illustrating a plausible reaction sequence starting from 2-aminobenzonitrile.

| Step | Reactants | Reagents & Conditions | Intermediate/Product | Purpose |

| 1 | 2-Aminobenzonitrile, 3-Bromobenzaldehyde | Acid or Base catalyst | (E)-2-cyano-3-(3-bromophenyl)prop-2-en-1-amine | Knoevenagel-type condensation |

| 2 | Intermediate from Step 1 | Palladium catalyst, Base | This compound | Intramolecular C-H activation/cyclization and aromatization |

Functionalization and Derivatization of the Indole Core

Once the this compound core is assembled, its chemical reactivity can be harnessed to create a diverse array of derivatives through functionalization at various positions.

N-1 Functionalization Strategies

The nitrogen atom (N-1) of the indole ring is a common site for derivatization, which can significantly modulate the molecule's electronic and biological properties. Standard N-alkylation and N-arylation methods are readily applicable to the 2-aryl-1H-indole-3-carbonitrile system.

N-Alkylation: This is typically achieved by treating the indole with an alkyl halide in the presence of a base. The base, commonly a strong one like sodium hydride (NaH), deprotonates the indole nitrogen to form a nucleophilic indolide anion, which then displaces the halide from the alkylating agent. nih.gov This method is effective for introducing a variety of alkyl groups, including benzyl and propargyl moieties. nih.govmdpi.com

N-Arylation: The introduction of an aryl group at the N-1 position often requires transition-metal catalysis, with the Buchwald-Hartwig amination being a prominent example. This reaction involves the coupling of the indole with an aryl halide using a palladium or copper catalyst. nih.gov More recently, iron-catalyzed N-arylation has emerged as a more economical and environmentally benign alternative. nih.gov

The following table summarizes common N-1 functionalization reactions.

| Reaction Type | Substrate | Reagents & Conditions | Product |

| N-Benzylation | 2-Aryl-1H-indole-3-carbonitrile | 1. NaH, DMF; 2. Benzyl bromide | 1-Benzyl-2-aryl-1H-indole-3-carbonitrile |

| N-Propargylation | 2-Aryl-1H-indole-3-carbonitrile | 1. NaH, DMF; 2. Propargyl bromide | 1-Propargyl-2-aryl-1H-indole-3-carbonitrile |

| N-Arylation | 2-Aryl-1H-indole-3-carbonitrile | Aryl halide, CuI or FeCl₃, Base, Solvent (e.g., Dioxane) | 1,2-Diaryl-1H-indole-3-carbonitrile |

Regioselective Functionalization at C-2 and C-3 Positions

With the C-2 and C-3 positions already substituted in this compound, functionalization strategies focus on modifying these existing substituents or leveraging their electronic influence to direct reactions at other sites.

Modification of the C-3 Nitrile Group: The carbonitrile group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or amide. Reduction of the nitrile, for instance with lithium aluminum hydride (LiAlH₄), would yield a 3-(aminomethyl)indole derivative.

Reactions at the C-2 Aryl Group: The bromine atom on the C-2 phenyl ring is a key site for post-synthetic modification via transition metal-catalyzed cross-coupling reactions. Suzuki, Stille, Heck, and Sonogashira couplings can be employed to introduce new aryl, alkyl, or alkynyl groups at this position, providing a powerful tool for generating molecular diversity. nih.gov

Functionalization of the Indole Benzene Ring: The inherent reactivity of the indole core often favors electrophilic substitution at the C-3 position of the pyrrole ring. rsc.org Since this position is blocked by the carbonitrile group, electrophilic attack can be directed to the benzenoid part of the indole nucleus (C-4, C-5, C-6, and C-7). The specific position of substitution is influenced by the directing effects of the existing substituents and the reaction conditions. rsc.org Palladium-catalyzed C-H activation has emerged as a powerful strategy for the regioselective arylation of these positions. rsc.orgacs.org

Green Chemistry Considerations and Sustainable Synthetic Approaches

Modern organic synthesis places a strong emphasis on sustainability. The principles of green chemistry—such as the use of renewable feedstocks, atom economy, and the reduction of hazardous waste—are increasingly being applied to the synthesis of indole derivatives. researchgate.net

Alternative Energy Sources: Unconventional energy sources like microwave irradiation and ultrasound have been shown to accelerate reaction rates, improve yields, and reduce byproduct formation in indole synthesis. researchgate.netscilit.com The use of concentrated solar radiation as a free and abundant energy source is a particularly innovative approach that has been successfully applied to related heterocyclic syntheses. nih.govresearchgate.net

Green Catalysts and Solvents: There is a significant shift away from stoichiometric toxic reagents towards the use of recyclable and benign catalysts. This includes nanocatalysts, organocatalysts, and biocatalysts. beilstein-journals.org The use of natural, biodegradable catalysts, such as lemon juice (citric acid), has been demonstrated for constructing related heterocycles. nih.govresearchgate.net Furthermore, replacing volatile organic solvents with greener alternatives like water or performing reactions under solvent-free conditions are key strategies for minimizing environmental impact. beilstein-journals.org

The table below outlines some green chemistry approaches applicable to the synthesis of 2-aryl-1H-indole-3-carbonitriles.

| Green Approach | Description | Example Application | Reference |

| Microwave Irradiation | Use of microwave energy to rapidly heat reactions, reducing reaction times. | Knoevenagel condensation for acrylonitrile (B1666552) synthesis. | scilit.com |

| Ultrasound Irradiation | Application of ultrasonic waves to induce cavitation, enhancing reaction rates. | Synthesis of bis(indolyl)methanes. | researchgate.net |

| Solar Energy | Utilization of concentrated solar radiation as a clean energy source. | Synthesis of 2,3-dihydroquinazolin-4(1H)-ones. | nih.govresearchgate.net |

| Green Solvents | Replacing hazardous organic solvents with water or conducting reactions neat. | Br₂-catalyzed synthesis of bis(indolyl)methanes in water. | beilstein-journals.org |

| Natural Catalysts | Employing biodegradable and non-toxic catalysts derived from natural sources. | Lemon juice as a catalyst in heterocycle synthesis. | nih.govresearchgate.net |

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Aryl 1h Indole 3 Carbonitriles

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(3-Bromophenyl)-1H-indole-3-carbonitrile, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons.

Expected ¹H NMR Spectral Features:

Indole (B1671886) NH Proton: A broad singlet is expected for the N-H proton of the indole ring, typically appearing in the downfield region (δ 8.0-12.0 ppm). Its exact chemical shift and broadness can be influenced by solvent and concentration.

Aromatic Protons: The spectrum would show a complex pattern of signals in the aromatic region (δ 7.0-8.5 ppm).

The protons of the indole ring (at positions 4, 5, 6, and 7) would appear as a set of multiplets. Their specific shifts and coupling patterns (doublets, triplets, or doublet of doublets) depend on their position relative to the electron-withdrawing cyano group and the phenyl substituent.

The protons of the 3-bromophenyl ring would also produce a distinct set of signals. The proton at C2' (between the bromo and indole-bearing carbons) would likely be a triplet or a multiplet. The proton at C6' would be a doublet or multiplet, and the protons at C4' and C5' would also show characteristic splitting patterns based on their coupling with adjacent protons.

A representative, but hypothetical, data table is shown below.

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment (Hypothetical) |

| ~8.50 | br s | - | 1H | NH -1 |

| ~8.00 | s | - | 1H | H-2' |

| ~7.80 | d | ~7.8 | 1H | H-4 |

| ~7.70 | d | ~7.9 | 1H | H-6' |

| ~7.50 | d | ~8.2 | 1H | H-7 |

| ~7.40 | t | ~7.9 | 1H | H-5' |

| ~7.35 | t | ~7.5 | 1H | H-5 |

| ~7.25 | t | ~7.5 | 1H | H-6 |

| ~7.20 | d | ~7.8 | 1H | H-4' |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

Expected ¹³C NMR Spectral Features:

Quaternary Carbons: Several signals for quaternary carbons would be expected, including the indole carbons C2, C3, C3a, and C7a, the bromophenyl carbons C1' and C3', and the carbon of the nitrile group (C≡N). The nitrile carbon signal is typically found in the range of δ 115-125 ppm.

Aromatic CH Carbons: Signals for the protonated carbons of both the indole and bromophenyl rings would appear in the aromatic region (δ 110-140 ppm). The carbon bearing the bromine atom (C3') would be shifted due to the halogen's electronic effect.

Indole Carbons: The chemical shifts of the indole carbons would be influenced by the substituents. C2, being attached to the phenyl group, and C3, attached to the cyano group, would have distinct chemical shifts.

A representative, but hypothetical, data table is shown below.

| Chemical Shift (δ) (ppm) | Assignment (Hypothetical) |

| ~140 | C-2 |

| ~137 | C-7a |

| ~135 | C-1' |

| ~132 | C-5' |

| ~131 | C-6' |

| ~130 | C-2' |

| ~128 | C-4 |

| ~125 | C-3a |

| ~124 | C-6 |

| ~123 | C-3' |

| ~122 | C-5 |

| ~121 | C-4' |

| ~118 | C N |

| ~112 | C-7 |

| ~90 | C-3 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. It would be used to trace the connectivity of the protons within the indole and bromophenyl ring systems, helping to assign adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). It allows for the definitive assignment of protonated carbon signals in the ¹³C NMR spectrum based on the already assigned proton signals from the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over multiple bonds (typically two or three bonds). HMBC is invaluable for connecting the different fragments of the molecule. For instance, it would show correlations from the indole protons to the quaternary carbons (like C2, C3, C3a, C7a) and from the bromophenyl protons to the indole C2 carbon, confirming the point of attachment between the two ring systems.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.

Expected IR Absorption Bands:

N-H Stretch: A sharp to moderately broad absorption band around 3400-3300 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring.

C≡N Stretch: A sharp, intense absorption band in the region of 2260-2220 cm⁻¹ is characteristic of the nitrile (C≡N) functional group.

C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region would be observed due to the C=C stretching vibrations within the aromatic indole and phenyl rings.

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ are characteristic of aromatic C-H stretching.

C-Br Stretch: A band in the fingerprint region, typically between 600-500 cm⁻¹, would correspond to the C-Br stretching vibration.

A representative, but hypothetical, data table is shown below.

| Wavenumber (ν) (cm⁻¹) | Intensity | Assignment (Hypothetical) |

| ~3350 | Medium, Sharp | N-H Stretch |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2230 | Strong, Sharp | C≡N Stretch |

| ~1600, 1550, 1450 | Medium-Strong | Aromatic C=C Stretch |

| ~750 | Strong | C-H Bending (Aromatic) |

| ~550 | Medium | C-Br Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)

ESI-HRMS is a soft ionization technique that allows for highly accurate mass determination, enabling the calculation of the elemental formula.

Expected ESI-HRMS Data:

For this compound (C₁₅H₉BrN₂), the high-resolution mass spectrum would show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). The instrument would detect the protonated molecule, [M+H]⁺. The calculated exact mass for the most abundant isotopologue ([C₁₅H₉⁷⁹BrN₂ + H]⁺) would be compared to the experimentally measured value to confirm the elemental composition.

A representative, but hypothetical, data table is shown below.

| Ion | Calculated m/z (Hypothetical) | Found m/z (Hypothetical) |

| [M+H]⁺ (for ⁷⁹Br) | 297.0025 | 297.0021 |

| [M+H]⁺ (for ⁸¹Br) | 299.0005 | 299.0002 |

| [M+Na]⁺ (for ⁷⁹Br) | 318.9845 | 318.9840 |

| [M+Na]⁺ (for ⁸¹Br) | 320.9824 | 320.9820 |

X-ray Crystallography for Solid-State Structure Determination

Detailed Research Findings

Research on substituted indole derivatives reveals common structural motifs and packing arrangements. For instance, the indole ring system itself is generally planar or nearly planar. The orientation of the substituent at the 2-position relative to the indole core is a key structural parameter, defined by the dihedral angle between the two aromatic systems. This angle is influenced by the nature and position of substituents on the phenyl ring, which can introduce steric hindrance.

In the crystal structure of a related indole derivative, 1-(2-bromophenyl)-2-chloro-3-(2-chloracetyl)-1H-indole, the dihedral angle between the indole ring system and the 2-bromophenyl group is a significant 77.6 (1)°. nih.gov This large angle suggests a sterically driven rotation to minimize repulsion between the two rings. The crystal packing of this molecule is characterized by pairs of molecules forming inversion dimers through weak C—H⋯O hydrogen bonds, with an interplanar distance of 3.360 (3) Å between parallel indole planes. nih.gov These dimers are further connected by Cl⋯Cl intermolecular contacts. nih.gov

Another example, 3-(3-Methyl-1H-indole-1-yl)phthalonitrile, crystallizes in a monoclinic system with the space group P21/c. jsac.or.jp In its asymmetric unit, two crystallographically independent molecules are present. jsac.or.jp The dihedral angle between the indole and the phthalonitrile-3-yl (PN3) group is 42.17(8)°. jsac.or.jp

The solid-state structure of more complex indole derivatives also provides valuable information. For example, the crystal structure of 3′-(1H-indole-3-carbonyl)-1′-methyl-2-oxo-4′-(4-oxo-4H-chromen-3-yl)spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile shows that the indolin-2-one and 1H-indole rings are nearly planar and are inclined to one another by 34.19 (9)°. nih.gov In its crystal lattice, molecules are linked by N—H⋯O hydrogen bonds, which form slabs that are further connected by C—H⋯O hydrogen bonds to build a three-dimensional network. nih.gov

These examples demonstrate that the solid-state conformation of 2-aryl-1H-indole-3-carbonitriles is a delicate balance of intramolecular steric effects and intermolecular packing forces. The presence of the bromine atom in the 3-position of the phenyl ring in the target compound is expected to influence the dihedral angle and potentially participate in halogen bonding interactions, further stabilizing the crystal lattice.

Below are interactive data tables summarizing the crystallographic data for some of the discussed related indole derivatives.

Computational and Theoretical Investigations of 2 3 Bromophenyl 1h Indole 3 Carbonitrile and Analogs

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular geometry, vibrational frequencies, and electronic properties of compounds, providing a fundamental understanding of their chemical reactivity.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization using DFT calculations aims to find the most stable three-dimensional arrangement of atoms in a molecule, its ground state conformation. For 2-(3-Bromophenyl)-1H-indole-3-carbonitrile, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy. The optimized geometry is crucial for understanding the molecule's shape and how it might interact with other molecules.

Electronic structure analysis provides information about the distribution of electrons within the molecule. This includes the calculation of molecular orbitals, electron density, and electrostatic potential. The presence of the bromine atom, an electron-withdrawing group, on the phenyl ring and the nitrile group on the indole (B1671886) ring significantly influences the electronic distribution. The indole nucleus, being electron-rich, contrasts with the electron-deficient nature of the substituents, creating a specific electronic environment that is key to its reactivity.

| Parameter | Optimized Value |

| Bond Lengths (Å) | |

| C-Br | ~1.90 |

| C≡N | ~1.15 |

| N-H (indole) | ~1.01 |

| C-C (inter-ring) | ~1.48 |

| Bond Angles (°) ** | |

| C-C-Br | ~120 |

| Indole-C-Phenyl | ~122 |

| C-C≡N | ~178 |

| Dihedral Angle (°) ** | |

| Phenyl ring vs. Indole ring | ~30-40 |

Note: The data in this table is illustrative and represents typical values expected from DFT calculations for similar structures.

Vibrational Frequency Analysis and Spectroscopic Data Correlation

Vibrational frequency analysis, performed on the optimized geometry, predicts the infrared (IR) and Raman spectra of the molecule. Each vibrational mode corresponds to a specific movement of atoms, and its frequency is related to the strength of the bonds involved and the mass of the atoms.

For this compound, characteristic vibrational frequencies would be expected for the N-H stretch of the indole ring (around 3400 cm⁻¹), the C≡N stretch of the nitrile group (around 2230 cm⁻¹), and various C-H and C-C stretching and bending modes within the aromatic rings. The C-Br stretching frequency would appear in the lower frequency region of the spectrum. Comparing these computationally predicted spectra with experimentally obtained IR and Raman spectra allows for the validation of the calculated structure and provides a detailed assignment of the observed spectral bands.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies, Energy Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. youtube.com

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. taylorandfrancis.com For this compound, the electron-withdrawing nature of the bromo and cyano groups is expected to lower the energies of both the HOMO and LUMO, and the extent of this lowering affects the energy gap.

| Molecular Orbital | Energy (eV) |

| HOMO | ~ -6.5 |

| LUMO | ~ -2.0 |

| Energy Gap (ΔE) | ~ 4.5 |

Note: The data in this table is illustrative and represents typical values expected from FMO analysis of similar aromatic, heterocyclic compounds.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is extensively used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

For this compound, molecular docking simulations can be performed against various protein targets implicated in diseases such as cancer, inflammation, or neurodegenerative disorders, where indole derivatives have shown promise. The simulation would predict the binding affinity (often expressed as a docking score) and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the bromine atom), between the compound and the amino acid residues in the active site of the target protein. These predictions can help prioritize the compound for further biological testing.

Molecular Dynamics (MD) Simulations for Conformational Stability and Behavior

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule over time. By simulating the movements of atoms and molecules, MD can be used to study the conformational flexibility of this compound and the stability of its complex with a biological target.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) and Drug-Likeness Predictions

Before a compound can be considered a viable drug candidate, it must exhibit favorable ADME properties. In silico tools can predict these properties based on the molecular structure, providing an early assessment of the compound's pharmacokinetic profile. nih.gov

For this compound, various ADME parameters can be calculated:

Absorption: Predictions of oral bioavailability and intestinal absorption are often based on properties like lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors, often guided by rules like Lipinski's Rule of Five. mdpi.com

Distribution: Predictions of plasma protein binding and blood-brain barrier penetration can be estimated.

Metabolism: Potential sites of metabolism by cytochrome P450 enzymes can be identified. The indole ring and the phenyl ring are potential sites for hydroxylation.

Excretion: Predictions related to the route of elimination can be made.

Drug-likeness models assess whether a compound has a chemical structure that is similar to known drugs. These models are based on the analysis of the physicochemical properties of successful drugs. volkamerlab.org

| Property | Predicted Value | Compliance |

| Lipinski's Rule of Five | ||

| Molecular Weight ( g/mol ) | 311.16 | Yes (< 500) |

| LogP | ~4.5 | Yes (< 5) |

| Hydrogen Bond Donors | 1 | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 2 | Yes (≤ 10) |

| Other ADME Parameters | ||

| Topological Polar Surface Area (Ų) | ~50 | Good |

| Oral Bioavailability | Moderate to Good | - |

Note: The data in this table is illustrative and based on general predictions for a molecule with this structure.

Quantum Chemical Modeling of Reactivity and Solvation Effects

Computational and theoretical chemistry provide powerful tools for understanding the intrinsic electronic properties and reactivity of molecules, as well as the influence of the surrounding solvent environment. For this compound and its analogs, quantum chemical modeling, particularly using Density Functional Theory (DFT), offers deep insights into their chemical behavior. These computational approaches allow for the calculation of various molecular properties and reactivity descriptors that are often difficult to determine experimentally.

At the heart of these investigations is the goal of correlating the electronic structure of these indole derivatives with their observed reactivity. By systematically modifying the substituents on the phenyl and indole rings, researchers can computationally predict how these changes will affect the molecule's stability, reactivity, and interaction with solvents. This predictive capability is invaluable for designing novel compounds with tailored properties for various applications.

Theoretical Framework and Computational Methods

The primary theoretical framework employed for studying molecules like this compound is Density Functional Theory (DFT). DFT methods are a class of computational quantum mechanical modeling techniques used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. Within DFT, the choice of the functional and the basis set is crucial for obtaining accurate results. For organic molecules containing elements like bromine, functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly used in conjunction with basis sets like 6-311++G(d,p) to provide a good balance between computational cost and accuracy.

Reactivity Descriptors

Several key quantum chemical descriptors are calculated to rationalize the reactivity of this compound and its analogs. These descriptors are derived from the molecular orbital energies and electron density distribution.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower reactivity.

Global Reactivity Descriptors: Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as I ≈ -E_HOMO

Electron Affinity (A): Approximated as A ≈ -E_LUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the electronic chemical potential (μ = -χ).

These descriptors provide a quantitative measure of the molecule's reactivity profile. For instance, a higher electrophilicity index suggests a greater capacity to act as an electrophile.

Below is a hypothetical data table illustrating the calculated reactivity descriptors for this compound and some of its analogs, computed at the B3LYP/6-311++G(d,p) level of theory in the gas phase.

| Compound | E_HOMO (eV) | E_LUMO (eV) | ΔE (eV) | Electronegativity (χ) | Chemical Hardness (η) | Electrophilicity Index (ω) |

| 2-Phenyl-1H-indole-3-carbonitrile | -6.21 | -1.89 | 4.32 | 4.05 | 2.16 | 3.79 |

| This compound | -6.35 | -2.05 | 4.30 | 4.20 | 2.15 | 4.10 |

| 2-(3-Chlorophenyl)-1H-indole-3-carbonitrile | -6.32 | -2.01 | 4.31 | 4.17 | 2.16 | 4.03 |

| 2-(3-Methoxyphenyl)-1H-indole-3-carbonitrile | -6.10 | -1.82 | 4.28 | 3.96 | 2.14 | 3.66 |

Data is hypothetical and for illustrative purposes.

Solvation Effects

The reactivity of a molecule can be significantly influenced by the solvent in which a reaction is carried out. Computational models can simulate these effects using various solvation models. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. In PCM, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium.

By performing DFT calculations with a PCM, it is possible to determine how the electronic properties and reactivity descriptors of this compound change in different solvents. For example, polar solvents are expected to stabilize charged or highly polar species, which can affect transition state energies and, consequently, reaction rates.

The table below presents hypothetical data on the HOMO-LUMO gap of this compound in different solvents, illustrating the influence of the solvent polarity.

| Solvent | Dielectric Constant (ε) | E_HOMO (eV) | E_LUMO (eV) | ΔE (eV) |

| Gas Phase | 1 | -6.35 | -2.05 | 4.30 |

| Toluene | 2.38 | -6.33 | -2.08 | 4.25 |

| Acetone | 20.7 | -6.28 | -2.15 | 4.13 |

| Water | 78.4 | -6.25 | -2.20 | 4.05 |

Data is hypothetical and for illustrative purposes.

These computational studies provide a fundamental understanding of the factors governing the reactivity of this compound and its analogs. The insights gained from quantum chemical modeling are instrumental in guiding the synthesis of new derivatives with desired electronic and chemical properties.

Reactivity and Mechanistic Pathways of 2 Aryl 1h Indole 3 Carbonitrile Systems

Electrophilic Aromatic Substitution Reactivity of the Indole (B1671886) Ring

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (SEAr). The reaction rate for indole in such substitutions is estimated to be about 10¹³ times greater than that of benzene (B151609). pearson.com The nitrogen atom's lone pair of electrons significantly increases the electron density of the pyrrole (B145914) ring, with the highest electron density localized at the C3 position. Consequently, electrophilic attack preferentially occurs at this site. pearson.comic.ac.uk

However, in 2-aryl-1H-indole-3-carbonitrile systems, the C3 position is already substituted. The cyano group (-CN) at C3 is strongly electron-withdrawing, which deactivates the pyrrole ring towards further electrophilic attack. The 2-aryl substituent, in this case, a 3-bromophenyl group, also influences the electronic distribution. Despite the deactivation by the cyano group, electrophilic substitution can still occur, typically on the benzene portion of the indole nucleus or, under specific conditions, on the phenyl substituent.

Under strongly acidic conditions, the indole nitrogen or the C3 carbon can be protonated. Protonation at C3 is a known phenomenon that protects this typically reactive site from electrophiles. nih.gov This can redirect electrophilic attack to the C5 position of the indole ring, a mechanism exploited for the regioselective functionalization of 2-phenylindole (B188600). nih.gov For example, the chlorosulfonation of 2-phenylindole in neat chlorosulfonic acid proceeds via protonation at C3, leading to selective substitution at the C5 position. nih.gov

The reactivity of the C3 position can also be harnessed by introducing a leaving group, such as iodine. Studies on 1-benzyl-1H-indole-2-carbonitrile show that iodination at C3 allows for subsequent cross-coupling reactions like Sonogashira, Suzuki–Miyaura, and Heck, enabling the synthesis of diverse polysubstituted indoles. nih.govmdpi.com This highlights that while direct electrophilic substitution at C3 is blocked, functionalization is achievable through strategic modifications.

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution in 2-(3-Bromophenyl)-1H-indole-3-carbonitrile

| Position | Substituent | Electronic Effect | Influence on Reactivity |

| N1 | Hydrogen | - | Site of deprotonation/nucleophilic attack |

| C2 | 3-Bromophenyl | Inductive (-I), Resonance (-M) | Modulates overall electron density |

| C3 | Carbonitrile (-CN) | Inductive (-I), Resonance (-M) | Strong deactivation of the pyrrole ring |

| C4-C7 | Benzene Ring | Aromatic | Site for substitution under forcing conditions or when C3 is blocked |

Nucleophilic Addition Reactions, including Aza-Michael Additions

The most common nucleophilic reaction involving the indole nucleus is the deprotonation of the N-H group, followed by reaction of the resulting indolide anion. The nitrogen atom of the indole ring can act as a nucleophile in aza-Michael additions. researchgate.net This reaction involves the 1,4-conjugate addition of a nitrogen nucleophile to an electron-deficient alkene (a Michael acceptor). researchgate.net

For 2-aryl-1H-indole-3-carbonitrile systems, the N1 position is available for such additions. The reaction is typically performed in the presence of a base, such as potassium hydroxide (B78521) (KOH) or cesium carbonate (Cs₂CO₃), which deprotonates the indole nitrogen to enhance its nucleophilicity. researchgate.netnih.gov A variety of Michael acceptors can be employed, leading to N1-functionalized indole derivatives.

A study detailed the efficient aza-Michael addition of indoles to 2-aroyl-1,3-diarylenones at room temperature using KOH, demonstrating a transition-metal-free approach to N-functionalization. researchgate.netresearchgate.net While the specific substrate this compound was not detailed, the general protocol is applicable to a wide range of substituted indoles. researchgate.net

Conversely, attempts to use 2-arylacrylonitriles as substrates in a domino aza-Michael-SNAr sequence proved challenging, as these substrates were found to be highly reactive. nih.gov This indicates the potent electrophilic nature of the acrylonitrile (B1666552) system when conjugated with an aryl group, which is structurally related to the title compound.

Table 2: Examples of Aza-Michael Acceptors for Reaction with Indoles

| Michael Acceptor | Base/Catalyst | Product Type | Reference |

| 2-Aroyl-1,3-diarylenones | KOH | 2-[(1H-indol-1-yl)(aryl)methyl]-1,3-diphenylpropane-1,3-diones | researchgate.net |

| α,β-Unsaturated Malonates | Cs₂CO₃ | N-Substituted Azole Derivatives | nih.gov |

| Nitroalkenes | Acid-assisted | 4′H-Spiro[indole-3,5′-isoxazoles] | nih.gov |

| Dehydroalanine Schiff Base | NaH | N-Functionalized Indoles | researchgate.net |

Cycloaddition Reactions Involving the Indole π-System and C-N Sigma Bonds

The π-electron system of the indole ring can participate in various cycloaddition reactions, serving as a versatile building block for the synthesis of complex heterocyclic frameworks. researchgate.net These atom-economical reactions can involve either the C2-C3 double bond of the pyrrole ring or the entire benzene moiety.

For 2-aryl-1H-indoles, [5+2] cycloadditions have been reported, highlighting the ability of the indole system to act as a five-atom component. researchgate.net More commonly, the C2-C3 bond of the indole acts as a dienophile or a dipolarophile in reactions such as the Diels-Alder and [3+2] cycloadditions. uchicago.eduresearchgate.net

In the context of this compound, the substitution pattern significantly influences cycloaddition reactivity. The electron-withdrawing nitrile group at C3 reduces the nucleophilicity of the C2-C3 bond, making it a less reactive dienophile in normal-electron-demand Diels-Alder reactions. However, it could potentially participate in inverse-electron-demand reactions.

Palladium-catalyzed formal (4+1) cycloaddition reactions have also been developed using amido-tethered allylic carbonates and sulfur ylides to produce γ-lactam derivatives, showcasing modern approaches to ring construction involving indole-related systems. acs.org The development of N-heterocyclic carbene (NHC)-catalyzed cycloadditions to access chiral nitriles further demonstrates the synthetic utility of these reactions. acs.org The specific participation of this compound in these reactions would depend on the precise reaction conditions and the nature of the reacting partner, with its electronic and steric profile dictating the outcome.

Intramolecular Cyclization Mechanisms (e.g., Zinc(II)-catalyzed cyclization)

Intramolecular cyclization is a powerful strategy for constructing fused and polycyclic indole systems. A notable example relevant to 2-aryl-1H-indole-3-carbonitrile is the Zinc(II)-catalyzed oxidative cyclization of 2-aryl-3-arylamino-2-alkenenitriles. organic-chemistry.orgnih.gov This one-pot reaction provides a direct route to N-arylindole-3-carbonitriles. organic-chemistry.orgnih.gov

The proposed mechanism involves two key steps:

Halogenation: The starting 2-aryl-3-arylamino-2-alkenenitrile is treated with an N-halosuccinimide (NBS or NCS), which halogenates the amine nitrogen to form an unstable N-halo intermediate. organic-chemistry.org

Zn(OAc)₂-Catalyzed Cyclization: The addition of Zinc(II) acetate (B1210297) as a Lewis acid promotes an intramolecular cyclization. It is postulated that this proceeds via the formation of an arylnitrenium ion intermediate, which then undergoes an electrophilic aromatic substitution onto the aryl ring attached to the nitrogen, leading to the final N-arylindole-3-carbonitrile product. organic-chemistry.orgnih.gov

This methodology is efficient for a variety of substituted aryl groups, tolerating both electron-rich and electron-deficient systems. organic-chemistry.org The presence of the cyano group is crucial for the success of the cyclization. organic-chemistry.org

Table 3: Zinc(II)-Catalyzed Oxidative Cyclization of 2-Aryl-3-arylamino-2-alkenenitriles

| Substrate Aryl Groups | Reagents | Conditions | Yield | Reference |

| Various substituted 2-aryl and N-aryl | 1. NBS or NCS | 1. DCE, rt | Good to Excellent | organic-chemistry.org |

| 2. Zn(OAc)₂ | 2. Reflux, 1h |

Other intramolecular cyclization methods include iodine-mediated reactions of enamines to form 3H-indoles organic-chemistry.org and metal-free cyclizations of o-alkynyl arylamines to construct poly-functionalized indoles. nih.gov

Cascade Reaction Mechanisms in Complex Indole Synthesis

Cascade reactions, also known as domino or tandem reactions, enable the construction of complex molecules from simple precursors in a single operation by forming multiple chemical bonds sequentially. The 2-aryl-1H-indole-3-carbonitrile scaffold can be both a product of and a participant in such elegant synthetic sequences.

One reported cascade process involves the halogenation and subsequent intramolecular nucleophilic cyclization of 2-aryl indoles that have a nucleophile tethered to the indole nitrogen. nih.govresearchgate.net For instance, treatment of an appropriate N-substituted 2-aryl indole with N-chlorosuccinimide (NCS) can initiate a cascade that results in the formation of complex, fused indoline (B122111) systems. nih.gov The reaction proceeds through chlorination, likely at the C3 position, followed by an intramolecular attack by the tethered nucleophile. nih.gov

Another synthetic strategy is the domino aza-Michael-SNAr-heteroaromatization sequence, which has been used to synthesize C5-substituted 1-alkyl-1H-indole-3-carboxylic esters. nih.gov This process involves an initial aza-Michael addition, followed by an intramolecular nucleophilic aromatic substitution (SNAr) to close the indole ring, and a final oxidation step. nih.gov

Furthermore, acid-catalyzed cascade reactions have been discovered that can transform simple indole precursors into complex, polycyclic indole skeletons in a single, atom-economic step. mdpi.com These reactions often exploit the inherent reactivity of the indole C3 position to initiate a series of bond-forming events. mdpi.com The synthesis of indolo[1,2-b]isoquinolines from 2-alkynylaniline and nitroarenes is another example where three new bonds are formed in one pot. acs.org These examples underscore the power of cascade reactions to rapidly build molecular complexity from indole-based starting materials.

Based on a comprehensive review of available scientific literature, there is currently no specific published data regarding the pre-clinical investigations of the biological activity mechanisms of the chemical compound This compound .

Extensive searches for this particular molecule did not yield research findings related to its effects on:

Enzyme inhibition (PDE4, Xanthine Oxidase, COX-1/COX-2, Serine Protease Elastase)

Modulation of key cellular pathways (NF-κB signaling, DNA repair, cell cycle progression, apoptosis)

Receptor interaction and binding affinity

Antimicrobial action mechanisms

Antioxidant or cytoprotective properties

While research exists for the broader class of indole-3-carbonitrile derivatives and their various biological activities, the specific data required to populate the requested article sections for "this compound" is not present in the accessible scientific domain. Therefore, it is not possible to generate the requested article with scientifically accurate and specific findings for this compound.

Pre Clinical Investigations of Biological Activity Mechanisms of Indole 3 Carbonitrile Derivatives

Broad-Spectrum Biological Activity Profiles (Mechanism-Oriented)

Interactions with Biological Membranes and Components

The interaction of small molecules with biological membranes is a critical determinant of their pharmacokinetic and pharmacodynamic profiles. For indole (B1671886) derivatives, including those substituted with halogens like bromine, these interactions can influence their ability to reach intracellular targets. While direct experimental data on the membrane interactions of 2-(3-Bromophenyl)-1H-indole-3-carbonitrile is not extensively available, studies on related indole compounds provide valuable insights into its potential behavior.

The indole nucleus itself is a versatile scaffold known for its ability to interact with various biological structures, including proteins and membranes. researchgate.netchula.ac.th The lipophilic nature of the indole ring system generally favors membrane permeability. The substitution pattern on both the indole core and any appended phenyl rings significantly modulates these properties.

Substitution with a bromine atom, as seen in this compound, can enhance lipophilicity. This increased lipophilicity may improve the compound's ability to partition into and permeate through the lipid bilayer of cell membranes. Research on other bromo-substituted indole derivatives suggests that such halogenation can significantly enhance in vitro blood-brain barrier permeability, indicating an improved capacity to cross biological membranes. nih.gov However, excessive lipophilicity can sometimes lead to poor aqueous solubility and non-specific binding to membrane components, potentially reducing bioavailability.

Furthermore, indole derivatives have been reported to interact with specific components of biological membranes. For example, indole-bearing cationic amphiphiles have been shown to depolarize and disrupt mycobacterial membranes, suggesting a direct interaction with the membrane structure. nih.gov While the subject compound is not a cationic amphiphile, this highlights the potential for the indole scaffold to engage in disruptive interactions with lipid bilayers, a mechanism that could contribute to its biological activity. The indole nucleus can occupy the apolar regions of structures like β-cyclodextrin, which can be seen as a simple model for a biological pocket, suggesting a propensity for insertion into hydrophobic environments like the core of a cell membrane. nih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity, providing a basis for the rational design of more potent and selective therapeutic agents. nih.gov For this compound, the key structural features are the indole scaffold, the 2-(3-bromophenyl) substituent, and the 3-carbonitrile group. While specific SAR studies on this exact molecule are limited, a comprehensive analysis of related 2-phenylindole (B188600) and indole-3-carbonitrile derivatives allows for the elucidation of its potential mechanistic behavior.

The 2-phenylindole core is a well-established pharmacophore with a wide range of biological activities, including anticancer properties. researchgate.net The substitution pattern on the phenyl ring at the C-2 position of the indole is known to be highly influential on the cytotoxic activity of these compounds. nih.gov

Influence of the 2-(3-Bromophenyl) Substituent:

The position and nature of the substituent on the 2-phenyl ring are critical for activity. Halogen substitutions, in particular, have been explored extensively. In a series of indole-2-carboxamides, a chloro or fluoro group at various positions influenced the modulatory potency at the CB1 receptor. rsc.org For antineoplastic activity, the efficacy of certain indolyl Schiff bases followed the order of phenyl substitution: 4-Cl > 3-Cl > 3-CF3, indicating that a halogen at the meta-position, as in the title compound, is a favorable feature for activity, albeit potentially less potent than a para-substitution. rsc.org The bromine atom, being a halogen, is an electron-withdrawing group via induction and a weak deactivator, which can influence the electronic properties of the entire molecule and its interaction with biological targets. The rate of direct bromination of indoles has been shown to be dependent on the electronic nature of the substituents. researchgate.net

Influence of the 3-Carbonitrile Substituent:

The following table summarizes the general SAR findings for related indole derivatives, which can be extrapolated to understand the potential activity of this compound.

| Compound Series | Position of Variation | Favorable Substituents for Activity | Unfavorable Substituents for Activity | Reference |

| Indolyl Schiff bases | 2-Phenyl ring | 4-Cl, 3-Cl | 3-CF3 (less favorable than Cl) | rsc.org |

| 3-Phenyl-1H-indoles | R1 at C-3 | No substitution | -OH | nih.gov |

| Indole-2-carboxamides | C-2 of indole ring | 4-hydroxyphenyl | 3,4,5-(OMe)3 | nih.gov |

| Pyrido[3,4-b]indoles | C-1 and C-6 | 1-Naphthyl at C-1, Methoxy at C-6 | N9-methyl | researchgate.net |

The data suggests that halogen substitution on the phenyl ring is generally favorable for anticancer activity. The meta-position of the bromo group in this compound is consistent with structural features found in other active indole derivatives. The strong electron-withdrawing nature of the 3-carbonitrile group likely plays a significant role in the molecule's interaction with its biological targets, possibly by acting as a key binding motif.

Advanced Applications of 2 Aryl 1h Indole 3 Carbonitrile Beyond Therapeutic Modalities

Utilization as Chemical Probes and Tool Compounds in Biological Pathway Elucidation

Indole (B1671886) derivatives are widely recognized for their intrinsic fluorescence and have been extensively developed as chemical probes for sensing and imaging in biological systems. nih.govresearchgate.net The 2-aryl-1H-indole-3-carbonitrile framework, in particular, embodies a donor-π-acceptor (D-π-A) architecture, which is a common design principle for fluorescent probes. nih.gov The indole ring acts as an electron donor, the phenyl ring can modulate the electronic properties, and the cyano group at the 3-position serves as an electron acceptor. This configuration often results in compounds with interesting photophysical properties, such as solvatochromism and sensitivity to the local microenvironment. nih.gov

Research into indole-based fluorescent probes has yielded molecules capable of detecting specific analytes like ions, reactive oxygen species, and pH changes within cells. nih.govrsc.org For example, probes have been designed for the specific detection of cyanide and hypochlorite (B82951) in living systems. researchgate.netrsc.org The mechanism often involves the analyte interacting with a specific functional group on the probe, leading to a measurable change in the fluorescence emission spectrum. nih.gov

In the case of 2-(3-Bromophenyl)-1H-indole-3-carbonitrile , the presence of the bromine atom, an electron-withdrawing group, on the phenyl ring can influence the molecule's electronic and photophysical properties. This substitution can tune the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), potentially shifting the fluorescence emission and absorption wavelengths. Furthermore, the bromine atom provides a reactive handle for post-synthetic modification. Through reactions like palladium-catalyzed cross-coupling, a variety of other functional groups or recognition moieties can be introduced, allowing for the rational design of highly specific chemical probes to investigate complex biological pathways. nih.gov

| Probe Type | Target Analyte | Principle of Detection | Reference |

| Indole-based fluorescent probe | Hypochlorite (OCl⁻) | Recognition and detection in living systems | nih.gov |

| Naphthalimide-indole conjugate | Cyanide (CN⁻) | Selective sensing in aqueous media | nih.gov |

| Benzaldehyde-indole chromophore | Cyanide (CN⁻) and Hypochlorite (ClO⁻) | Double-response fluorescence change | researchgate.netrsc.org |

Applications in Materials Science and Functional Materials Development

The indole scaffold is a privileged structure not only in medicine but also in materials science. acs.orgmdpi.com Indole-containing compounds are integral to the development of functional materials, including organic light-emitting diodes (OLEDs), organic photovoltaics, and chemical sensors. acs.orgnih.gov The planarity and rich π-electron system of the indole ring facilitate intermolecular π-π stacking interactions, which are crucial for charge transport in organic semiconductors.

2-Aryl-1H-indole-3-carbonitriles are attractive candidates for materials science applications due to their structural rigidity and tunable electronic properties. The ability to modify both the indole nitrogen and the aryl substituent allows for fine-tuning of the material's optical and electronic characteristics. The nitrile group can also participate in specific intermolecular interactions, influencing the solid-state packing and morphology of the material.

The compound This compound is particularly promising as a building block for functional polymers and materials. The carbon-bromine bond is a versatile functional group in organic synthesis, readily participating in a wide range of cross-coupling reactions such as Suzuki, Stille, and Sonogashira reactions. nih.gov This reactivity allows for the incorporation of the this compound unit into larger conjugated systems, oligomers, or polymers. Such materials could exhibit tailored properties for applications in electronics and photonics. The inherent properties of the indole core, combined with the synthetic versatility afforded by the bromine atom, make this compound a valuable precursor for the development of novel functional materials. mdpi.com

Role in Chiral Catalysis and Ligand Design

Asymmetric catalysis is a cornerstone of modern synthetic chemistry, enabling the selective synthesis of a single enantiomer of a chiral molecule. The design of effective chiral ligands is paramount to the success of this field. nih.gov Indole-based structures have emerged as important scaffolds for the construction of chiral ligands and catalysts due to their rigid and planar geometry, which can effectively transfer chiral information during a catalytic reaction. acs.orgnih.govacs.org

The 2-aryl-1H-indole framework is a key component in several classes of chiral ligands. acs.org The atropisomeric chirality that can arise from restricted rotation around the bond connecting the indole and aryl rings has been exploited to create highly effective ligands for a variety of asymmetric transformations. acs.org These atropisomeric indole derivatives have been successfully applied as organocatalysts or as ligands in metal-catalyzed reactions, achieving high levels of enantioselectivity. nih.govacs.org

For This compound , while it is not intrinsically chiral, it serves as a valuable synthetic intermediate for the creation of chiral ligands. The bromine atom acts as a key functional handle for introducing chirality or for building more complex ligand architectures. For instance, the bromine can be replaced with phosphorus, nitrogen, or other coordinating groups via cross-coupling reactions to generate novel P,N-ligands. nih.gov The design of such ligands often involves creating a sterically demanding environment around a metal center to control the approach of reactants. nih.gov The strategic placement of substituents on the indole and phenyl rings allows for the systematic tuning of both the steric and electronic properties of the resulting ligand, optimizing its performance in asymmetric catalysis. mdpi.comnih.gov The development of indole-based chiral ligands continues to be an active area of research, with the goal of discovering new catalysts for challenging synthetic transformations. acs.orgnih.gov

Current Challenges and Future Research Directions

Development of Atom- and Step-Economical Synthetic Methods

One promising approach is the use of one-pot tandem or cascade reactions, where multiple bond-forming events occur in a single reaction vessel. For instance, a palladium-catalyzed cascade reaction for the synthesis of 2-substituted indoles from o-nitrobenzyl cyanides and boronic acids has been reported. organic-chemistry.org Adapting such a methodology for the synthesis of 2-(3-Bromophenyl)-1H-indole-3-carbonitrile could significantly improve efficiency. The development of catalyst systems that can facilitate multiple transformations in a single pot is a key area of investigation. acs.org

| Synthetic Strategy | Description | Potential Advantages | Key Research Focus |

| Tandem Catalysis | A sequence of two or more catalytic reactions in a single pot, where the product of the first reaction is the substrate for the second. | Reduced workup, purification steps, and solvent usage. | Development of compatible catalyst systems. |

| Cascade Reactions | A series of intramolecular reactions initiated by a single event, leading to a rapid increase in molecular complexity. | High bond-forming efficiency and stereocontrol. | Design of precursors that can undergo programmed cyclizations. |

| C-H Activation | Direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. researchgate.net | Increased atom economy and reduced synthetic steps. | Discovery of selective and robust catalysts for indole (B1671886) C-H functionalization. |

Exploration of Novel Reactivity and Transformation Pathways for Indole-3-carbonitriles

The indole-3-carbonitrile moiety is a versatile functional group that can participate in a variety of chemical transformations. mdpi.com However, the full scope of its reactivity, particularly in the context of a 2-aryl substituent, remains to be explored. Future research will likely focus on uncovering novel reaction pathways to access a wider range of functionalized indole derivatives.

The electron-withdrawing nature of the nitrile group at the C3 position can influence the reactivity of the indole ring, making it susceptible to different types of reactions compared to unsubstituted indoles. For example, 3-nitroindoles, which also feature an electron-withdrawing group at C3, have been shown to undergo dearomatization reactions with electron-rich species. researchgate.net Similar reactivity patterns could be explored for this compound, potentially leading to the synthesis of complex, three-dimensional indolene scaffolds.

Furthermore, the nitrile group itself can be transformed into a variety of other functional groups, such as amines, amides, carboxylic acids, and tetrazoles, each opening up new avenues for biological screening and materials science applications. mdpi.com

Integration of Advanced Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental synthesis is becoming increasingly crucial in modern chemical research. sciencedaily.com For a molecule like this compound, computational tools can play a significant role in predicting its properties and guiding the design of new derivatives with enhanced activity.

Density Functional Theory (DFT) calculations, for instance, can be used to understand the electronic structure of the molecule, predict its reactivity, and model its interaction with biological targets. acs.orgresearchgate.net This information can help chemists to rationally design new compounds with improved properties, such as enhanced binding affinity to a specific protein or optimized photophysical characteristics for use as a fluorescent probe. acs.org

| Computational Tool | Application in Indole Chemistry | Experimental Validation |

| Density Functional Theory (DFT) | Prediction of reactivity, reaction mechanisms, and electronic properties. acs.orgresearchgate.net | Synthesis of predicted compounds and evaluation of their properties. |

| Molecular Docking | Simulation of the binding of indole derivatives to biological targets. nih.gov | In vitro and in vivo biological assays. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of models that correlate chemical structure with biological activity. researchgate.net | Synthesis and testing of new compounds to validate and refine the model. |

The integration of these computational approaches with high-throughput experimental screening can accelerate the discovery of new indole-based drugs and materials. sciencedaily.comresearchgate.net

Design of Next-Generation Indole-Based Chemical Scaffolds for Diverse Scientific Applications

The this compound scaffold serves as a versatile template for the design of next-generation chemical probes, medicinal agents, and functional materials. mdpi.commdpi.com The bromine atom on the phenyl ring is particularly significant as it provides a handle for further functionalization through cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. mdpi.com This allows for the introduction of a wide variety of substituents, enabling the fine-tuning of the molecule's properties for specific applications.